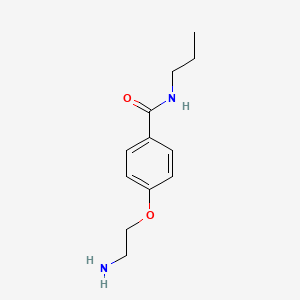

4-(2-Aminoethoxy)-N-propylbenzamide

Overview

Description

“4-(2-Aminoethoxy)benzoic acid” is a compound with the molecular formula C9H11NO3 . It’s also known by other names such as “4-(2-Amino-ethoxy)-benzoic acid” and "Benzoic acid, 4-(2-aminoethoxy)-" .

Synthesis Analysis

There are several methods for synthesizing compounds similar to “4-(2-Aminoethoxy)-N-propylbenzamide”. For instance, a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported . This process provides β-amino alcohols in high yields with excellent regioselectivity .

Molecular Structure Analysis

The molecular structure of “4-(2-Aminoethoxy)benzoic acid” has an average mass of 181.189 Da and a monoisotopic mass of 181.073898 Da .

Chemical Reactions Analysis

The ring-opening of epoxides with amines has been reported to provide β-amino alcohols in high yields with excellent regioselectivity . This reaction can be used for the introduction of amines in natural products .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Aminoethoxy)benzoic acid” include a molecular weight of 180.21 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization in Polymer Chemistry

4-(2-Aminoethoxy)-N-propylbenzamide has been utilized in the field of polymer chemistry. For instance, novel aromatic polyimides have been synthesized using similar compounds, demonstrating their potential in creating materials with desirable properties like solubility in organic solvents and high thermal stability (Butt et al., 2005).

Electrochemical Studies and Antioxidant Activity

This compound has also been the subject of electrochemical studies. Research on amino-substituted benzamide derivatives, which include compounds structurally similar to 4-(2-Aminoethoxy)-N-propylbenzamide, has shown their capacity as powerful antioxidants, useful in understanding the free radical scavenging activity of antioxidants (Jovanović et al., 2020).

Application in Medicinal Chemistry

In medicinal chemistry, similar compounds to 4-(2-Aminoethoxy)-N-propylbenzamide have been investigated for their potential therapeutic applications. For example, studies on the reductive chemistry of hypoxia-selective cytotoxins have included the use of similar benzamide derivatives (Palmer et al., 1995).

Electropolymerization and Sensor Applications

Electropolymerization of derivatives, including compounds like 4-(2-Aminoethoxy)-N-propylbenzamide, has been explored for developing electrochemical transducers. These can be applied in the initial development of sensors, such as immunosensors for diseases like dengue (Santos et al., 2019).

Anticonvulsant Properties

Research into anticonvulsant effects of 4-aminobenzamides, which are structurally similar to 4-(2-Aminoethoxy)-N-propylbenzamide, has demonstrated significant findings. These studies suggest potential applications in the treatment of seizures and related neurological conditions (Clark et al., 1984).

Inhibitory Effects in Cancer Research

Compounds like 4-(2-Aminoethoxy)-N-propylbenzamide have been studied for their inhibitory effects on enzymes such as poly(adenosine diphosphoribose) synthetase. This research is significant in the context of understanding the mechanisms of cell damage and repair, particularly in cancer therapy (Ben-hur et al., 1985).

Synthesis of Quinazolines

The synthesis of 4-aminoquinazolines, which can be derivatives of 4-(2-Aminoethoxy)-N-propylbenzamide, has been explored. This process features excellent regioselectivity and broad substrate scope, highlighting the compound's relevance in the synthesis of biologically and pharmacologically active compounds (Ren et al., 2021).

Future Directions

While specific future directions for “4-(2-Aminoethoxy)-N-propylbenzamide” are not available, research in related areas is ongoing. For example, there is an urgent clinical need for agents that improve cardiac performance with a favorable safety profile . Additionally, triplex-forming oligonucleotides (TFOs) can bind to polypurine/polypyrimidine regions in DNA in a sequence-specific manner, raising the possibility of using triplex formation for directed genome modification .

Mechanism of Action

Target of Action

The primary target of 4-(2-Aminoethoxy)-N-propylbenzamide is the Urokinase-type plasminogen activator . This enzyme plays a crucial role in the breakdown of blood clots, and its regulation is essential for processes such as wound healing, tissue remodeling, and cell migration .

Mode of Action

It is known that the compound interacts with the urokinase-type plasminogen activator, potentially influencing its activity . The resulting changes due to this interaction are yet to be elucidated.

Biochemical Pathways

Given its target, it is likely that the compound influences pathways related to blood clot dissolution and tissue remodeling

Result of Action

Given its target, it is plausible that the compound could influence processes such as blood clot dissolution, wound healing, tissue remodeling, and cell migration . .

properties

IUPAC Name |

4-(2-aminoethoxy)-N-propylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-2-8-14-12(15)10-3-5-11(6-4-10)16-9-7-13/h3-6H,2,7-9,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAXBYAKRXIICFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B1437288.png)

![5-Hexyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1437297.png)